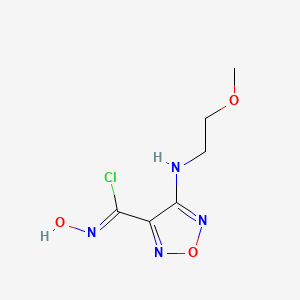
Methyl 1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carboxylate, also known as MPTC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPTC belongs to the family of dihydropyridine derivatives, which are known for their diverse pharmacological properties.
Wirkmechanismus
The mechanism of action of Methyl 1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carboxylate is not fully understood. However, studies have shown that this compound exerts its pharmacological effects by modulating various signaling pathways in cells. This compound has been shown to inhibit the activity of protein kinase C (PKC) and phosphodiesterase (PDE), which are involved in cell proliferation and survival. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to reduce the production of reactive oxygen species (ROS) and pro-inflammatory cytokines in cells, which contributes to its neuroprotective effects. In addition, this compound has been shown to inhibit the activity of voltage-gated calcium channels, which are involved in the regulation of blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. This compound has also been shown to have low toxicity in vitro and in vivo, which makes it a promising candidate for further preclinical and clinical studies. However, there are also some limitations to the use of this compound in lab experiments. The mechanism of action of this compound is not fully understood, which makes it challenging to design experiments that target specific signaling pathways. In addition, the pharmacokinetics and pharmacodynamics of this compound are not well characterized, which makes it difficult to determine the optimal dosage and administration route.
Zukünftige Richtungen
There are several future directions for the study of Methyl 1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carboxylate. One area of research is the development of this compound analogs with improved pharmacological properties. Another area of research is the investigation of this compound in combination with other anticancer or neuroprotective agents. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential use as a therapeutic agent for other diseases, such as cardiovascular diseases and diabetes.
Synthesemethoden
The synthesis of Methyl 1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carboxylate involves the reaction of 3-mercaptoacetophenone with ethyl acetoacetate, followed by the reaction of the resulting product with ammonium acetate and methyl iodide. The final product is obtained by the reaction of the intermediate with 2,6-dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine. The synthesis of this compound is a multi-step process that requires careful attention to reaction conditions and purification steps to obtain a high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
Methyl 1-methyl-6-oxo-4-(thiophen-3-yl)-1,6-dihydropyridine-3-carboxylate has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Several studies have shown that this compound exhibits potent anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, this compound has been investigated for its potential use as a calcium channel blocker and antihypertensive agent.
Eigenschaften
IUPAC Name |
methyl 1-methyl-6-oxo-4-thiophen-3-ylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-13-6-10(12(15)16-2)9(5-11(13)14)8-3-4-17-7-8/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBLTBPGXGLHRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)C2=CSC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(azepan-1-ylsulfonyl)-2-(3-(trifluoromethyl)benzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2902202.png)
![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2902204.png)





![2-[(3-Methylbenzyl)sulfanyl]ethylamine hydrochloride](/img/structure/B2902214.png)

![[4-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine](/img/structure/B2902216.png)
![Tert-butyl 4-[1-(4-fluorophenyl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B2902217.png)

